2-(5-Chloro-2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chloro-2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of chloro, ethoxy, and fluoro substituents on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-ethoxy-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro, ethoxy, and fluoro groups on the phenyl ring can undergo various substitution reactions.
Cross-Coupling Reactions: As a boronic ester, it is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products Formed
The major products formed depend on the specific reactions it undergoes. In Suzuki-Miyaura reactions, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Chloro-2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize potential drug candidates. The presence of chloro, ethoxy, and fluoro groups can influence the biological activity and pharmacokinetics of the resulting molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique structure allows for the fine-tuning of material properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Chloro-2-methoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Chloro-2-ethoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The unique combination of chloro, ethoxy, and fluoro substituents in 2-(5-Chloro-2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides distinct reactivity and properties compared to its analogs. These substituents can influence the electronic properties and steric hindrance, making it suitable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C14H19BClFO3 |
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Molecular Weight |
300.56 g/mol |
IUPAC Name |
2-(5-chloro-2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-10(7-9(16)8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
InChI Key |
IIMCCVSHDXWGTF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC)F)Cl |
Origin of Product |
United States |
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